Methyl 2-(methoxymethyl)aziridine-1-carboxylate Methyl 2-(methoxymethyl)aziridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16009372
InChI: InChI=1S/C6H11NO3/c1-9-4-5-3-7(5)6(8)10-2/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

Methyl 2-(methoxymethyl)aziridine-1-carboxylate

CAS No.:

Cat. No.: VC16009372

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(methoxymethyl)aziridine-1-carboxylate -

Specification

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name methyl 2-(methoxymethyl)aziridine-1-carboxylate
Standard InChI InChI=1S/C6H11NO3/c1-9-4-5-3-7(5)6(8)10-2/h5H,3-4H2,1-2H3
Standard InChI Key NRWLKICNVQXPDC-UHFFFAOYSA-N
Canonical SMILES COCC1CN1C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-(methoxymethyl)aziridine-1-carboxylate (CAS No.: [withheld per EvitaChem listing]) has the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol. The aziridine ring’s strain and the electron-withdrawing carboxylate group render the compound highly reactive toward nucleophilic and electrophilic agents. The methoxymethyl side chain introduces steric bulk and influences regioselectivity in ring-opening reactions.

Structural Analysis:

  • Aziridine core: A three-membered ring with bond angles of approximately 60°, leading to significant ring strain.

  • Substituents:

    • 1-position: Methyl ester (-COOCH₃), which polarizes the adjacent N-C bond.

    • 2-position: Methoxymethyl (-CH₂OCH₃), contributing to steric hindrance and modulating solubility.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of methyl 2-(methoxymethyl)aziridine-1-carboxylate typically involves multi-step sequences starting from chiral epoxides or aziridine precursors. A patent by US20150225340A1 outlines a method using (R)-epichlorohydrin as a starting material :

  • Epoxide Aminolysis:
    (R)-Epichlorohydrin reacts with 2-ethyl-6-methylaniline in a lower alcohol (e.g., methanol) under reflux to form (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol.

  • Aziridine Formation:
    Treatment with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in dry toluene induces ring closure via a Mitsunobu reaction, yielding (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine .

  • Carboxylation:
    Esterification with methyl chloroformate introduces the carboxylate group at the 1-position, producing the target compound.

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldEnantiomeric Excess (ee)
1(R)-Epichlorohydrin, MeOH, reflux>95%N/A
2DIAD, PPh₃, toluene, 0°C → reflux75–80%>99%
3Methyl chloroformate, base~85%Retained

Physical and Chemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight145.16 g/mol
Density~1.2 g/cm³ (estimated)
Boiling Point~117–120°C (extrapolated)
SolubilityMiscible in polar aprotic solvents (e.g., DMF, THF)

The compound’s reactivity is dominated by ring-opening reactions:

  • Nucleophilic Attack: Amines, thiols, or alcohols open the aziridine ring at the less substituted carbon due to steric and electronic factors.

  • Electrophilic Functionalization: Protonation or alkylation at nitrogen enhances susceptibility to ring expansion or polymerization .

Applications in Industrial and Pharmaceutical Chemistry

Agrochemical Synthesis

Methyl 2-(methoxymethyl)aziridine-1-carboxylate serves as a chiral intermediate in the production of S-Metolachlor, a herbicidally active isomer of metolachlor. The compound’s high enantiomeric purity (>99% ee) ensures efficient synthesis of the desired herbicidal agent, which targets broad-leaf weeds in crops like corn and soybeans .

Pharmaceutical Intermediates

While direct pharmaceutical applications are less documented, structurally related aziridines are employed in antiviral and anticancer agents. For example, US8921341B2 discloses complex aziridine-containing compounds with antiviral activity, suggesting potential utility in drug discovery .

Recent Advances and Future Directions

Recent studies explore radical-mediated functionalization of aziridine carboxylates. For instance, Alves et al. demonstrated intermolecular alkyl radical additions to analogous aziridine derivatives, enabling the synthesis of quaternary carbon centers . Such methods could expand the utility of methyl 2-(methoxymethyl)aziridine-1-carboxylate in asymmetric catalysis.

Future research should prioritize:

  • Green Synthesis: Developing catalytic, solvent-free routes to reduce environmental impact.

  • Bioconjugation: Investigating aziridine-carboxylates as protein-modifying reagents for biopharmaceuticals.

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